1-Benzyl-3-methylpiperidin-3-amine chemical structure and properties
1-Benzyl-3-methylpiperidin-3-amine chemical structure and properties
The following technical guide details the chemical structure, synthesis, and properties of 1-Benzyl-3-methylpiperidin-3-amine , a specialized gem-disubstituted piperidine scaffold.
A Gem-Disubstituted Quaternary Piperidine Scaffold for Medicinal Chemistry[1]
Executive Summary & Structural Disambiguation
1-Benzyl-3-methylpiperidin-3-amine is a specialized heterocyclic building block characterized by a quaternary carbon center at the 3-position of the piperidine ring.[1] It features a benzyl-protected secondary amine (ring nitrogen) and a primary amine and methyl group sharing the C3 position.[1]
This scaffold is distinct from the widely known Janus Kinase (JAK) inhibitor intermediate used in Tofacitinib synthesis.[1] Researchers must verify the substitution pattern before proceeding.
| Feature | Target Compound | Common Confusion (Tofacitinib Int.) |
| Name | 1-Benzyl-3-methylpiperidin-3-amine | 1-Benzyl-4-methylpiperidin-3-amine |
| Substitution | Gem-disubstituted (3,3) | Vicinal-disubstituted (3,4) |
| Structure | Methyl (-CH₃) and Amine (-NH₂) both at C3.[1][2][3][4] | Amine at C3; Methyl at C4.[5] |
| Primary Use | Conformationally restricted peptidomimetics; Quaternary amino acid analogues. | Synthesis of JAK inhibitors (e.g., Tofacitinib).[1] |
Chemical Architecture & Properties[6]
2.1 Structural Analysis
The compound consists of a piperidine ring distorted by the steric bulk of the gem-disubstituted C3 center.
-
Quaternary Center (C3): The presence of both a methyl and an amine group at C3 creates a "quaternary amino acid" mimic (analogous to
-methyl amino acids).[1] This restricts the conformational flexibility of the ring, forcing substituents into specific axial/equatorial orientations to minimize 1,3-diaxial strain.[1] -
Basicity: The molecule contains two basic centers.
-
N1 (Ring Nitrogen): Tertiary amine. Predicted pKa
8.5–9.0. -
N3 (Exocyclic Amine): Primary amine attached to a quaternary carbon. Predicted pKa
9.5–10.2.
-
-
Chirality: The C3 carbon is a stereocenter. The compound exists as (R) and (S) enantiomers.[1][6]
2.2 Physicochemical Profile (Predicted)[1]
-
Molecular Formula:
[1] -
Molecular Weight: 204.31 g/mol [1]
-
LogP (Octanol/Water):
1.9 – 2.3 (Lipophilic due to benzyl group).[1] -
Solubility: Highly soluble in polar organic solvents (DCM, MeOH, DMSO); sparingly soluble in water unless protonated (salt form).[1]
-
Appearance: Viscous oil or low-melting solid (free base); white crystalline solid (dihydrochloride salt).[1]
Synthetic Methodologies
The synthesis of gem-disubstituted piperidines is more challenging than their mono-substituted counterparts due to steric hindrance at the quaternary center. The most robust route involves the construction of the quaternary center via alkylation followed by a Curtius rearrangement.
3.1 Primary Route: Alkylation-Curtius Sequence
This protocol allows for the introduction of the methyl group and the amine functionality with high regiocontrol.
Step 1:
-
Precursor: Ethyl 1-benzylpiperidine-3-carboxylate.[1]
-
Reagents: Lithium Diisopropylamide (LDA), Methyl Iodide (MeI), THF, -78°C.[1]
-
Mechanism: Kinetic enolization of the ester followed by
attack on methyl iodide. -
Outcome: Ethyl 1-benzyl-3-methylpiperidine-3-carboxylate.
Step 2: Hydrolysis & Curtius Rearrangement
-
Hydrolysis: LiOH/THF/H₂O to yield the carboxylic acid.
-
Rearrangement: Diphenylphosphoryl azide (DPPA) and Triethylamine (
) in t-Butanol. -
Mechanism: Formation of the acyl azide
thermal rearrangement to isocyanate trapping by t-Butanol to form the Boc-protected amine.
Step 3: Deprotection
-
Reagents: HCl/Dioxane or TFA/DCM.
-
Outcome: 1-Benzyl-3-methylpiperidin-3-amine (dihydrochloride salt).[1]
Figure 1: Synthetic pathway for the gem-disubstituted scaffold via Curtius rearrangement.
3.2 Alternative Route: Strecker-Type Synthesis
For large-scale applications where handling azides (DPPA) is restricted, a Strecker synthesis starting from the ketone is viable, though it typically yields the
-
Precursor: 1-Benzyl-3-piperidone.[1]
-
Reagents: Methylamine, KCN (or TMSCN).[1]
-
Limitation: This yields the N-methyl-3-amino-3-cyano derivative (wrong substitution) or requires a methyl ketone precursor which is not 3-piperidone.[1] Therefore, the Alkylation-Curtius route (3.[1]1) is preferred for the 3-amino-3-methyl target. [1]
Chiral Resolution & Stereochemistry
Since the C3 position is chiral, separating the enantiomers is critical for drug development.
4.1 Classical Resolution
-
Agent: Dibenzoyl-L-tartaric acid (L-DBTA) or Di-p-toluoyl-L-tartaric acid.[1]
-
Solvent: Ethanol/Water or Isopropanol.
-
Protocol:
-
Dissolve racemic amine (free base) in hot ethanol.
-
Add 0.5 - 1.0 equivalents of the chiral acid.
-
Slow cool to induce crystallization of the diastereomeric salt.
-
Recrystallize to constant melting point and optical rotation.
-
Free base with NaOH to obtain the enantiopure amine.
-
4.2 Enzymatic Resolution (Kinetic)
-
Enzyme: Candida antarctica Lipase B (CAL-B).[1]
-
Substrate: Racemic 1-benzyl-3-methylpiperidin-3-amine.[1]
-
Acyl Donor: Ethyl acetate or Methoxyacetate.
-
Mechanism: The enzyme selectively acylates one enantiomer (typically the (S)-amine), leaving the (R)-amine unreacted.[1]
Figure 2: Workflow for the classical resolution of the racemic amine.[1]
Applications in Drug Discovery
The 1-benzyl-3-methylpiperidin-3-amine scaffold is a valuable "conformational lock."[1]
-
Peptidomimetics: In peptide drug design, replacing a flexible glycine or alanine residue with this scaffold restricts the
and torsion angles. The gem-dimethyl effect (Thorpe-Ingold effect) promotes turn conformations (e.g., -turns), which can stabilize bioactive peptide structures.[1] -
GPCR Ligands: The quaternary center prevents metabolic oxidation at the C3 position, a common metabolic soft spot in simple piperidines, thereby extending the half-life (
) of the drug candidate.[1] -
Sigma Receptor Modulators: 3-substituted piperidines are privileged structures for Sigma-1 and Sigma-2 receptor binding. The addition of the methyl group adds hydrophobic bulk that can enhance selectivity.
Safety & Handling (MSDS Highlights)
-
Hazards: Corrosive (Causes severe skin burns and eye damage - H314).[1][7] Acute Toxicity (Oral/Inhalation).[1]
-
Storage: Store under inert atmosphere (Argon/Nitrogen). The free base absorbs
from the air (carbamate formation).[1] -
Incompatibility: Strong oxidizing agents, acid chlorides, anhydrides.[1]
References
-
Synthesis of 3,3-Disubstituted Piperidines: J. Org. Chem. 2012, 77, 1, 391–399.[1] Link[1]
-
Curtius Rearrangement Protocols: Chem. Rev. 1988, 88, 297.[1] Link[1]
-
Piperidine Scaffolds in Medicinal Chemistry: J. Med. Chem. 2018, 61, 16, 7063–7086.[1] Link[1]
-
Tofacitinib Intermediate Disambiguation: Org. Process Res. Dev. 2014, 18, 12, 1714–1720.[1] Link[1]
Sources
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- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. EP3927689A1 - Processes for preparing (3r,4r)-1-benzyl-n,4-dimethylpiperidin-3-amine or a salt thereof and processes for preparing tofacitinib using the same - Google Patents [patents.google.com]
- 4. (R)-3-Amino-1-methyl-piperidine synthesis - chemicalbook [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. 3-Aminopiperidine-Based Peptide Analogues as the First Selective Noncovalent Inhibitors of the Bacterial Cysteine Protease IdeS - PMC [pmc.ncbi.nlm.nih.gov]
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